N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide
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Overview
Description
N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide involves several steps. One common synthetic route includes the reaction of piperidine derivatives with acylating agents under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The product is then purified using chromatographic techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and purification processes .
Chemical Reactions Analysis
N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide can be compared with other piperidine derivatives, such as:
tert-butyl N-{1-[(2S)-2-aminopropanoyl]piperidin-3-yl}-N-methylcarbamate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide: Another similar compound with variations in the acyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C13H25N3O2 |
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Molecular Weight |
255.36 g/mol |
IUPAC Name |
N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)12-6-5-7-15(8-12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3 |
InChI Key |
QYWOHGLVGQKNIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)C |
Origin of Product |
United States |
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